molecular formula C19H20N2O5S B5162634 phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid

phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid

Cat. No. B5162634
M. Wt: 388.4 g/mol
InChI Key: FYZOBPPYYLICBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid, also known as PSB-1115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies.

Mechanism of Action

Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes that are involved in the production of pro-inflammatory mediators. By inhibiting these enzymes, phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid reduces the production of prostaglandins and leukotrienes, which are responsible for pain and inflammation. phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid also inhibits the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and reduce amyloid-β aggregation in animal models of Alzheimer's disease. phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid has a good safety profile and does not produce significant side effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid is a promising compound for preclinical studies, as it has shown efficacy in animal models of various diseases. However, there are some limitations to its use in lab experiments. phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid may have off-target effects that need to be investigated further.

Future Directions

There are several potential future directions for phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid research. One area of interest is the development of phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid analogs with improved potency and selectivity. Another area of interest is the investigation of phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid in clinical trials for the treatment of various inflammatory and neurodegenerative diseases. Additionally, phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid may have applications in other areas of research, such as cancer and cardiovascular disease. Further studies are needed to elucidate the full potential of phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid as a therapeutic agent.
In conclusion, phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid is a synthetic compound with promising potential for the treatment of various inflammatory and neurodegenerative diseases. Its dual inhibition of COX-2 and 5-LOX, as well as its inhibition of NF-κB activation, make it a unique and attractive candidate for further research. While there are limitations to its use in lab experiments, phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid has shown efficacy and safety in preclinical studies, and its future potential warrants further investigation.

Synthesis Methods

Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid is synthesized by the reaction of 4-(1-pyrrolidinylsulfonyl)benzoic acid with phenylglycine methyl ester hydrochloride. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is obtained in high yield and purity through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid has been studied extensively for its anti-inflammatory and analgesic properties. In preclinical studies, phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce pain and inflammation in animal models of arthritis and neuropathic pain. phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid has also been investigated for its potential in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides, which are believed to play a role in the pathogenesis of the disease.

properties

IUPAC Name

2-phenyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-18(20-17(19(23)24)14-6-2-1-3-7-14)15-8-10-16(11-9-15)27(25,26)21-12-4-5-13-21/h1-3,6-11,17H,4-5,12-13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZOBPPYYLICBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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